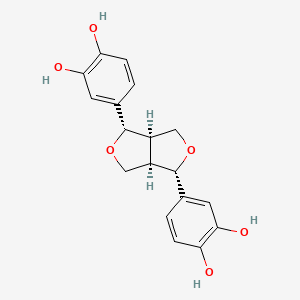
Narcotoline hemiacetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Narcotoline hemiacetal is a naturally occurring isoquinoline alkaloid derived from the opium poppy (Papaver somniferum). It is an intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid known for its antitussive and anticancer properties .
准备方法
Narcotoline hemiacetal is synthesized through a series of enzymatic reactions in the opium poppy. The biosynthetic pathway involves the transformation of 1-hydroxy-N-methylcanadine to this compound, catalyzed by cytochrome P450 enzymes at specific positions on the protoberberine scaffold . Industrial production methods for this compound typically involve the extraction and purification of the compound from opium poppy latex, followed by chemical synthesis to obtain the desired intermediate .
化学反应分析
Narcotoline hemiacetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form noscapine, catalyzed by the enzyme noscapine synthase (NOS).
Reduction: Reduction reactions can convert this compound to other derivatives, although specific conditions and reagents for these reactions are less documented.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl and methoxy groups on its structure.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, strong acids for catalysis, and various oxidizing agents . Major products formed from these reactions include noscapine and other phthalideisoquinoline alkaloids .
科学研究应用
Narcotoline hemiacetal has several scientific research applications:
作用机制
The mechanism of action of narcotoline hemiacetal involves its conversion to noscapine, which exerts its effects by binding to tubulin and disrupting microtubule dynamics . This leads to the arrest of cell division and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule polymerization and interference with mitotic spindle formation .
相似化合物的比较
Narcotoline hemiacetal is unique among isoquinoline alkaloids due to its specific role in the biosynthesis of noscapine. Similar compounds include:
Noscapine: The final product of this compound oxidation, known for its antitussive and anticancer properties.
Papaverine: Another benzylisoquinoline alkaloid with vasodilatory effects.
Sanguinarine: An alkaloid with antimicrobial and anti-inflammatory properties.
This compound stands out due to its specific enzymatic conversion pathway and its role as a precursor to noscapine .
属性
IUPAC Name |
(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHOVYYIXFWLJ-JUAJCIKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the formation of narcotoline hemiacetal differ from noscapine formation in the opium poppy?
A1: Both noscapine and this compound are derived from a common branch point in the noscapine biosynthetic pathway. The key difference lies in the presence or absence of a 4'-methoxyl group on their phthalide isoquinoline scaffold. []
Q2: The research mentions an opium poppy chemotype called Marianne that accumulates high levels of narcotoline. What is the genetic basis for this phenotype?
A2: The Marianne chemotype exhibits a specific mutation in the OMT2 gene, leading to an amino acid substitution (S122Y) in the dimerization domain of the enzyme. [] This mutation disrupts the formation of the functional OMT2:OMT3 heterodimer, essential for the 4'-O-methylation step in noscapine biosynthesis. [] As a result, the pathway is redirected towards the production and accumulation of narcotoline. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
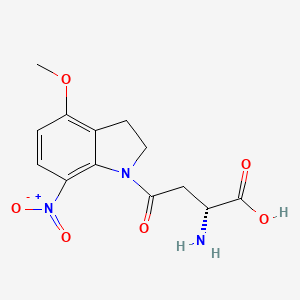
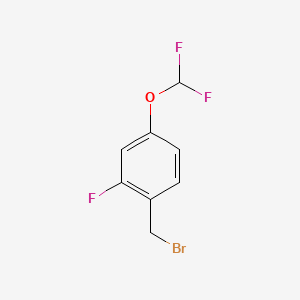
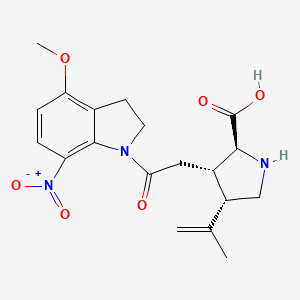

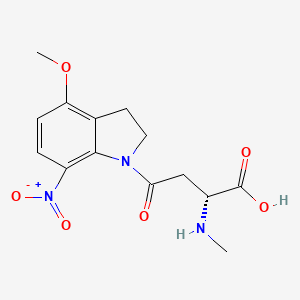
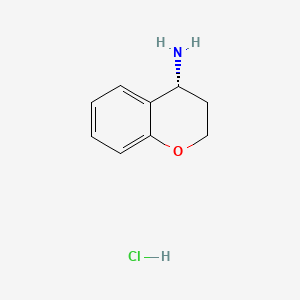

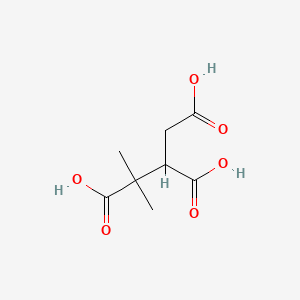
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
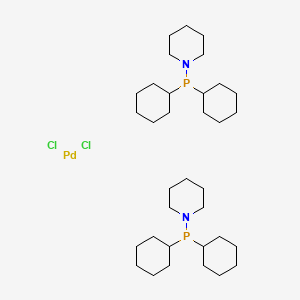
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)

